4-Chloro-5-fluoro-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H6ClFN2. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, and two methyl groups at the 2nd and 6th positions of the pyrimidine ring. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.
Biochemical Analysis
Biochemical Properties
4-Chloro-5-fluoro-2,6-dimethylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it can act as a competitive inhibitor for certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to a kinase can prevent the phosphorylation of its substrates, thereby inhibiting the kinase’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biochemical activity and effectiveness in various experimental settings .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine typically involves halogenation reactions of pyrimidine derivatives. One common method is the chlorination and fluorination of 2,6-dimethylpyrimidine using appropriate halogenating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, temperature control, and the presence of a catalyst to ensure the selective introduction of chlorine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the removal of impurities and the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that enhance its reactivity and utility in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions involve the replacement of chlorine or fluorine atoms with other nucleophiles. Common reagents include alkyl halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications span across multiple fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the design and synthesis of new drugs, especially those targeting various diseases such as cancer and infectious diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-fluoro-2,6-dimethylpyrimidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The compound's halogenated structure enhances its binding affinity and selectivity towards these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is unique due to its specific halogenation pattern and methyl groups. Similar compounds include 2-Chloro-4,6-dimethylpyrimidine and 4-Chloro-2,6-dimethylpyrimidine, which differ in their halogen positions and substituents. These differences influence their reactivity and applications, making this compound particularly valuable in certain contexts.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it an essential intermediate for the synthesis of various chemicals, pharmaceuticals, and agrochemicals. Continued research and development in this area will likely uncover new applications and enhance its utility in different fields.
Properties
IUPAC Name |
4-chloro-5-fluoro-2,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODBPHCANOZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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